枣苷D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

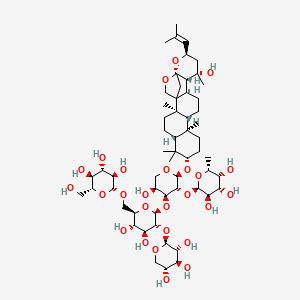

Jujuboside D is a triterpenoid saponin compound isolated from the seeds of Ziziphus jujuba Mill., commonly known as jujube. This compound is part of a larger group of bioactive saponins found in jujube, which have been traditionally used in various medicinal applications. Jujuboside D has garnered attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects .

科学研究应用

Chemistry: Used as a reference compound in the study of triterpenoid saponins and their chemical properties.

Biology: Investigated for its role in modulating cellular processes and signaling pathways.

Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases, inflammation, and oxidative stress-related conditions.

Industry: Utilized in the development of natural health products and supplements due to its bioactive properties

作用机制

Target of Action

Jujuboside D is a dammarane-type saponin that can be isolated from the seeds of Ziziphus jujuba It’s known that jujuboside d showed lipoxygenase-inhibiting activity . It also revealed a moderate inhibitory effect against pro-inflammatory cytokine TNF-a release in LPS-induced RAW 246.7 macrophages .

Mode of Action

It’s known that jujuboside d interacts with its targets, leading to the inhibition of lipoxygenase and the release of pro-inflammatory cytokine tnf-a . This suggests that Jujuboside D may exert its effects by modulating inflammatory responses.

Biochemical Pathways

Given its lipoxygenase-inhibiting activity and its effect on pro-inflammatory cytokine tnf-a release , it can be inferred that Jujuboside D may influence pathways related to inflammation and immune response.

Result of Action

Given its lipoxygenase-inhibiting activity and its effect on pro-inflammatory cytokine tnf-a release , it can be inferred that Jujuboside D may have anti-inflammatory effects at the molecular and cellular levels.

Action Environment

It’s known that the ziziphus genus, from which jujuboside d is derived, is prevalent in subtropical and warm-temperate regions worldwide . This suggests that the plant’s growth environment may influence the production and potency of Jujuboside D.

生化分析

Biochemical Properties

Jujuboside D is a complex molecule with a molecular weight of 1207.37 It interacts with various enzymes and proteins in biochemical reactions

Cellular Effects

Jujuboside A and B, similar compounds to Jujuboside D, have been shown to have protective effects on neuronal cells, rescuing the loss of cell viability, activation of apoptosis, elevation of reactive oxygen species, and downregulation of the expression levels of superoxide dismutase, catalase, and glutathione peroxidase . While these effects have not been directly observed for Jujuboside D, it is possible that it may have similar cellular effects due to its structural similarity to Jujuboside A and B.

Molecular Mechanism

Studies on Jujuboside A, a similar compound, suggest that it may exert its effects at the molecular level through the activation of the aryl hydrocarbon receptor (AhR), leading to increased levels of cytochrome P450 1A2 (CYP1A2), a key enzyme involved in estrogen metabolism . This mechanism could potentially apply to Jujuboside D due to its structural similarity to Jujuboside A.

Metabolic Pathways

Studies on Jujuboside A suggest that it may be involved in estrogen metabolism through the activation of CYP1A2 . Given the structural similarity between Jujuboside A and D, it is possible that Jujuboside D may be involved in similar metabolic pathways.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Jujuboside D typically involves the extraction from the seeds of Ziziphus jujuba Mill. The process begins with the drying and pulverization of the seeds, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC), to isolate and purify Jujuboside D .

Industrial Production Methods: Industrial production of Jujuboside D follows similar extraction and purification processes but on a larger scale. The seeds are processed in bulk, and advanced chromatographic methods are employed to ensure high purity and yield. The use of automated systems and optimized extraction conditions enhances the efficiency of the production process .

化学反应分析

Types of Reactions: Jujuboside D undergoes various chemical reactions, including:

Reduction: This reaction involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or acids.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, under mild acidic conditions.

Reduction: Sodium borohydride, in an aqueous or alcoholic medium.

Substitution: Halogens (e.g., chlorine, bromine) or acids (e.g., hydrochloric acid) under controlled temperatures.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Jujuboside D, which may exhibit different biological activities .

相似化合物的比较

Jujuboside D is part of a family of saponins found in jujube, including Jujuboside A, Jujuboside B, and Jujuboside C. While these compounds share similar structural features, Jujuboside D is unique in its specific bioactive profile and potency:

Jujuboside A: Known for its sedative and anxiolytic effects.

Jujuboside B: Exhibits strong antioxidant and anti-inflammatory properties.

Jujuboside C: Similar to Jujuboside A but with distinct pharmacokinetic properties

属性

CAS 编号 |

194851-84-8 |

|---|---|

分子式 |

C58H94O26 |

分子量 |

1207.3 g/mol |

IUPAC 名称 |

(2R,3R,4S,5R,6R)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C58H94O26/c1-23(2)15-25-16-56(8,72)47-26-9-10-32-54(6)13-12-33(53(4,5)31(54)11-14-55(32,7)57(26)21-58(47,84-25)76-22-57)80-51-46(83-50-43(71)38(66)34(62)24(3)77-50)44(28(61)19-74-51)81-52-45(82-49-41(69)35(63)27(60)18-73-49)40(68)37(65)30(79-52)20-75-48-42(70)39(67)36(64)29(17-59)78-48/h15,24-52,59-72H,9-14,16-22H2,1-8H3/t24-,25+,26-,27-,28+,29-,30-,31+,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42-,43-,44+,45-,46-,47+,48-,49+,50-,51+,52+,54+,55-,56+,57+,58+/m1/s1 |

InChI 键 |

KVKRFLVYJLIZFD-DNXUZUIXSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |

手性 SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@](C[C@@H](O[C@@]78C[C@]6([C@@]5(CC[C@H]4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |

外观 |

Solid powder |

熔点 |

223 - 225 °C |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Jujuboside D; Jujuboside A1; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。